Aluminum clofibrate is a chemical compound classified as a lipid-lowering agent, primarily used in the management of hyperlipidemia and hypertriglyceridemia. It is a derivative of clofibric acid, which is known for its effectiveness in reducing elevated levels of triglycerides and cholesterol in the blood. The compound is scientifically recognized by the Chemical Abstracts Service Registry Number 24818-79-9 and is often referred to in literature for its potential therapeutic applications in lipid metabolism.
Aluminum clofibrate belongs to the class of fibrates, which are medications that primarily target lipid levels in the bloodstream. It is synthesized from clofibric acid through various chemical reactions involving aluminum hydroxide. The compound has been studied for its pharmacological properties and its role in clinical settings, particularly concerning lipid regulation.
The synthesis of aluminum clofibrate involves several key steps:
Aluminum clofibrate can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on specific conditions and reagents employed during the processes.
The mechanism by which aluminum clofibrate exerts its effects involves agonism of peroxisome proliferator-activated receptor alpha (PPAR-α). This receptor plays a significant role in regulating lipid metabolism within muscle, liver, and other tissues. Upon binding to PPAR-α, aluminum clofibrate enhances fatty acid oxidation and reduces triglyceride levels in the bloodstream, contributing to its therapeutic effects against hyperlipidemia .
Aluminum clofibrate exhibits stability under standard conditions but may undergo hydrolysis when exposed to moisture or acidic environments. Its reactivity profile includes susceptibility to oxidation and reduction processes that modify its functional groups .
Aluminum clofibrate has diverse applications across various scientific fields:
Aluminum clofibrate’s metabolite, clofibric acid, acts as a ligand for PPARα—a nuclear receptor regulating lipid homeostasis. Unlike newer selective PPARα modulators (SPPARMα) like pemafibrate, clofibric acid demonstrates lower receptor selectivity, with an EC₅₀ of 55 µM for human PPARα compared to pemafibrate’s 0.00080 µM [1]. This binding initiates conformational changes in PPARα, enabling dimerization with the retinoid X receptor (RXR). The heterodimer recruits co-activators (e.g., PGC-1α) and binds peroxisome proliferator response elements (PPREs) in target genes. Key transcriptional effects include:
Table 1: PPARα Target Genes Regulated by Clofibric Acid
Gene Symbol | Protein | Biological Function | Regulation Direction |
---|---|---|---|
ACOX1 | Acyl-CoA oxidase 1 | Peroxisomal β-oxidation | ↑ |
CPT1A | Carnitine palmitoyltransferase 1A | Mitochondrial fatty acid transport | ↑ |
CYP4A14 | Cytochrome P450 4A14 | ω-hydroxylation of fatty acids | ↑ |
FABP1 | Fatty acid-binding protein 1 | Intracellular fatty acid shuttling | ↑ |
SLC25A20 | Carnitine-acylcarnitine translocase | Carnitine cycle | ↑ |
PPARα-RXR dimerization exhibits ligand-specific dynamics. Clofibric acid’s Y-shaped structure allows partial occupancy of the ligand-binding domain, but its lower potency causes broader off-target effects compared to SPPARMα agents [1]. This non-selective activation contributes to downstream metabolic shifts but may also explain ancillary effects on non-lipid pathways.
Clofibric acid potently enhances lipoprotein lipase (LPL) activity through PPARα-dependent and independent mechanisms:
LPL activation reduces plasma triglycerides by 61% (from 6.85 ± 1.1 to 2.66 ± 1.29 mmol/L) and accelerates triglyceride clearance by 85% [2]. This mechanism underpins aluminum clofibrate’s efficacy in hypertriglyceridemia.
Clofibric acid shares structural homology with the sweet taste inhibitor lactisole (DL-2-(4-methoxyphenoxy)-propanoic acid), enabling competitive inhibition of the human sweet taste receptor T1R2-T1R3:
Table 2: Structural and Functional Comparison of T1R3 Inhibitors
Parameter | Lactisole | Clofibric Acid |
---|---|---|
Chemical structure | DL-2-(4-methoxyphenoxy)-propanoic acid | 2-(4-chlorophenoxy)-2-methylpropanoic acid |
T1R3 binding site | Transmembrane domain | Putative transmembrane domain |
Effect on sweet taste | Suppresses sucrose, sucralose, acesulfame-K | Inhibits sweet taste (inferred from structural analogy) |
Selectivity | T1R3-specific; spares T1R1-T1R3 (umami) | Binds T1R3; PPAR cross-reactivity |
This antagonism may explain altered taste perception during therapy but has no established therapeutic role in dyslipidemia management.
Aluminum clofibrate’s biotransformation is essential for its pharmacological activity:
Table 3: Biotransformation Products of Clofibric Acid
Metabolite | Formation Pathway | Enzymes/Conditions | Biological Activity |
---|---|---|---|
Clofibryl glucuronide | Glucuronidation | UGT2B7 (hepatic) | Inactive |
4-Hydroxyphenoxy-2-methylpropanoic acid | Dechlorination | Gut microbiota | PPARα weak agonist |
4-Chlorophenol | β-oxidation | Sphingomonas spp. | Toxic intermediate |
Lactic acid | Aliphatic chain cleavage | Microbial dioxygenases | None |
Biliary excretion dominates elimination (>70%), enabling enterohepatic recirculation. Renal excretion contributes minimally (<5%) except in renal impairment, where accumulation occurs [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0